

An In-depth Technical Guide to (Rac)-Tanomastat: Synthesis and Chemical Properties

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Compound of Interest

Compound Name: (Rac)-Tanomastat

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This technical guide provides a comprehensive overview of the racemic synthesis pathway and chemical properties of **(Rac)-Tanomastat**. The information is intended to support research, development, and scientific understanding of this matrix metalloproteinase (MMP) inhibitor.

Chemical Properties of (Rac)-Tanomastat

(Rac)-Tanomastat is a non-peptidic biphenyl compound that functions as a potent inhibitor of matrix metalloproteinases.^{[1][2][3]} Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name | (±)-4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid | [2] |
| Synonyms | (Rac)-BAY 12-9566 | [2] |
| Molecular Formula | C ₂₃ H ₁₉ ClO ₃ S | [2][3] |
| Molecular Weight | 410.9 g/mol | [2] |
| CAS Number | 179545-76-7 (for racemic form) | |
| Melting Point | 110-112°C | [4] |
| Appearance | White Solid | [4] |
| Solubility | Soluble in DMSO | [5] |

(Rac)-Tanomastat Synthesis Pathway

The synthesis of **(Rac)-Tanomastat** can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on established organic chemistry principles. The pathway commences with a Friedel-Crafts acylation to form the biphenyl-butanoic acid backbone, followed by α -bromination and subsequent nucleophilic substitution to introduce the phenylthiomethyl group.

This procedure is adapted from the synthesis of similar 4-oxo-4-arylbutanoic acids.

- Materials: 4-chlorobiphenyl, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), crushed ice, concentrated hydrochloric acid, sodium carbonate solution, water.
- Procedure:
 - To a cooled and stirred suspension of anhydrous aluminum chloride in nitrobenzene, add succinic anhydride.

- Slowly add 4-chlorobiphenyl to the mixture, maintaining a low temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer and extract the aqueous layer with a suitable solvent.
- Wash the combined organic layers with water, sodium carbonate solution, and again with water.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
- Recrystallize the crude product from a suitable solvent to obtain pure 4-(4'-chloro-[1,1'-biphenyl]-4-yl)-4-oxobutanoic acid.

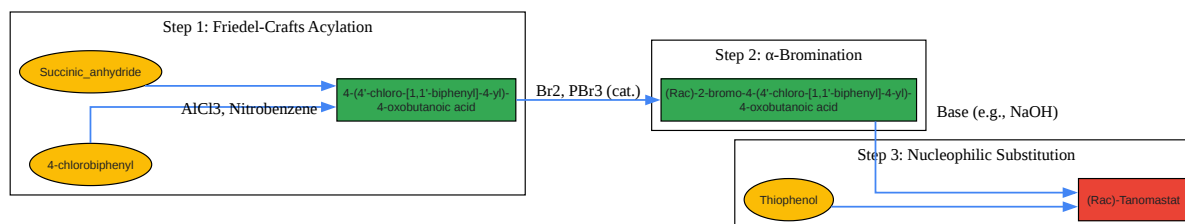
This procedure is based on the Hell-Volhard-Zelinsky reaction for α -bromination of carboxylic acids.

- Materials: 4-(4'-chloro-[1,1'-biphenyl]-4-yl)-4-oxobutanoic acid, bromine (Br_2), phosphorus tribromide (PBr_3) (catalytic amount), inert solvent (e.g., CCl_4).
- Procedure:
 - In a flask equipped with a reflux condenser and a dropping funnel, dissolve the starting keto acid in an inert solvent.
 - Add a catalytic amount of phosphorus tribromide.
 - Slowly add bromine to the reaction mixture at room temperature.
 - Gently heat the mixture to initiate the reaction, which is evident by the evolution of HBr gas.
 - Continue heating until the bromine color disappears.

- Cool the reaction mixture and remove the solvent under reduced pressure.
- The crude α -bromo acid can be purified by recrystallization.

This final step involves a nucleophilic substitution of the α -bromo acid with thiophenol.

- Materials: (Rac)-2-bromo-4-(4'-chloro-[1,1'-biphenyl]-4-yl)-4-oxobutanoic acid, thiophenol, a suitable base (e.g., sodium hydroxide or triethylamine), a polar aprotic solvent (e.g., DMF or acetone).
- Procedure:
 - Dissolve the α -bromo acid in a suitable polar aprotic solvent.
 - In a separate flask, prepare the sodium thiophenoxide by reacting thiophenol with an equimolar amount of sodium hydroxide in the same solvent.
 - Slowly add the solution of the α -bromo acid to the sodium thiophenoxide solution at room temperature.
 - Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
 - Pour the reaction mixture into water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
 - Filter the precipitate, wash with water, and dry.
 - The crude **(Rac)-Tanomastat** can be purified by recrystallization from a suitable solvent.



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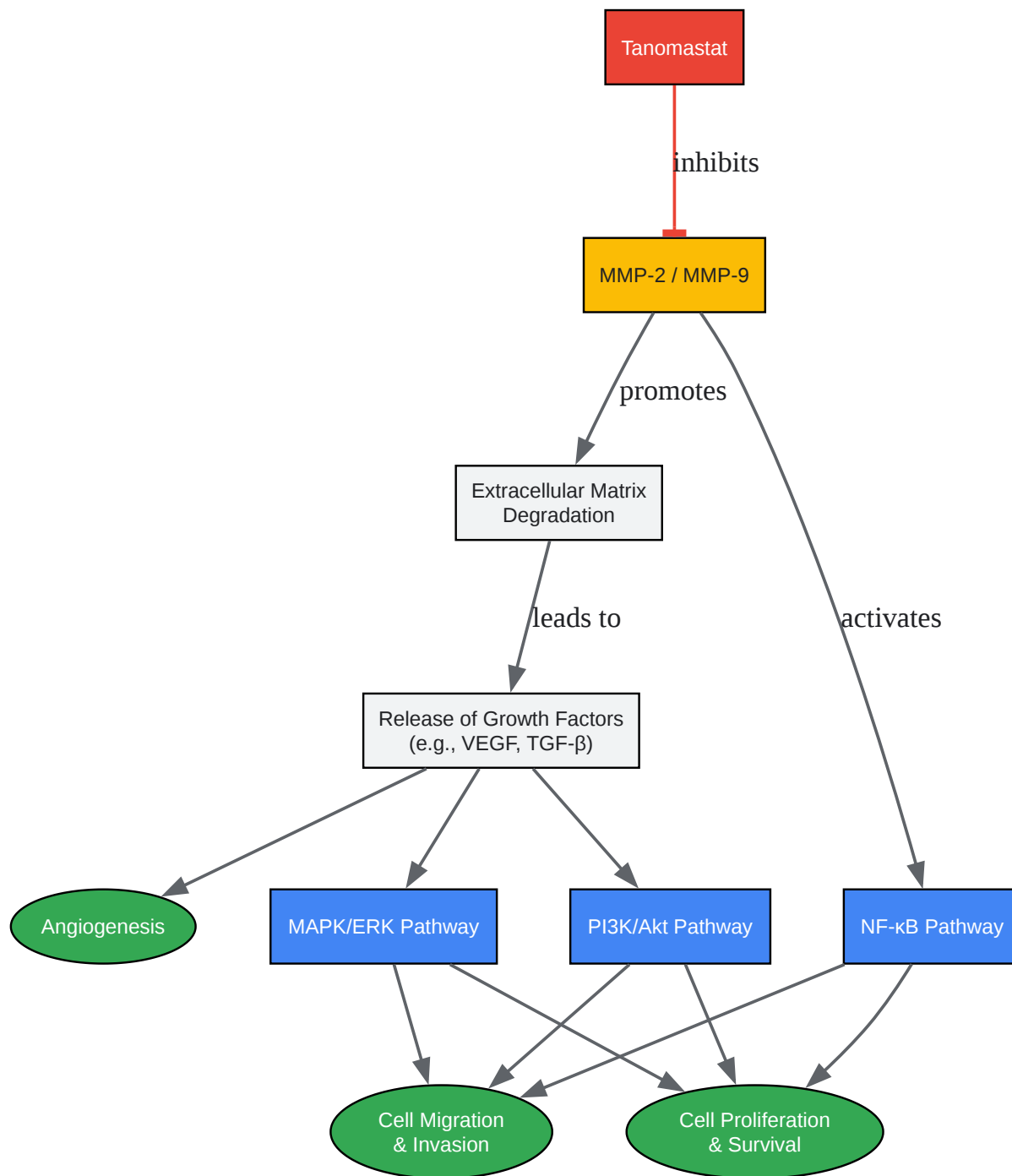
Caption: Synthesis pathway of **(Rac)-Tanomastat**.

Mechanism of Action and Signaling Pathway

Tanomastat is a potent inhibitor of several matrix metalloproteinases (MMPs), with particularly strong activity against MMP-2, MMP-3, and MMP-9.^{[1][6]} MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). In the context of cancer, elevated MMP activity is associated with tumor growth, invasion, angiogenesis, and metastasis.

By inhibiting MMPs, Tanomastat disrupts these pathological processes. The degradation of the ECM by MMPs releases various growth factors and cytokines that are sequestered within the matrix, which can then promote tumor cell proliferation and survival. Furthermore, the breakdown of the ECM barrier is a critical step for cancer cells to invade surrounding tissues and metastasize to distant organs.

The inhibition of MMP-2 and MMP-9 by Tanomastat can modulate several downstream signaling pathways that are critical for cancer progression. These include the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival. Additionally, MMPs can influence the NF- κ B signaling pathway, which is involved in inflammation and cell survival.



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Caption: Signaling pathway of Tanomastat's anti-cancer activity.

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